molecular formula C19H13ClO2 B11994032 3-(5-(2-Chlorophenyl)-2-furyl)-1-phenyl-2-propen-1-one

3-(5-(2-Chlorophenyl)-2-furyl)-1-phenyl-2-propen-1-one

Cat. No.: B11994032
M. Wt: 308.8 g/mol
InChI Key: PCXWZSIWRKRVQC-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-(2-Chlorophenyl)-2-furyl)-1-phenyl-2-propen-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which imparts significant chemical reactivity and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(2-Chlorophenyl)-2-furyl)-1-phenyl-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts such as solid bases or ionic liquids can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(5-(2-Chlorophenyl)-2-furyl)-1-phenyl-2-propen-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid, sulfuric acid, and halogens under acidic or basic conditions.

Major Products

    Oxidation: Epoxides, diols, and carboxylic acids.

    Reduction: Saturated ketones and alcohols.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant antimicrobial, antifungal, and anticancer activities.

    Medicine: It has been investigated for its potential use in developing new therapeutic agents for treating infections and cancer.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The biological activity of 3-(5-(2-Chlorophenyl)-2-furyl)-1-phenyl-2-propen-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. The α,β-unsaturated carbonyl system can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and proteins. This interaction can disrupt cellular processes, resulting in antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Chalcones: 1,3-diphenyl-2-propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-2-propen-1-one.

    Furyl Compounds: 2-furyl methyl ketone, 2-furyl ethyl ketone.

Uniqueness

3-(5-(2-Chlorophenyl)-2-furyl)-1-phenyl-2-propen-1-one is unique due to the presence of both a chlorophenyl and a furyl group, which enhances its chemical reactivity and biological activity

Properties

Molecular Formula

C19H13ClO2

Molecular Weight

308.8 g/mol

IUPAC Name

(E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one

InChI

InChI=1S/C19H13ClO2/c20-17-9-5-4-8-16(17)19-13-11-15(22-19)10-12-18(21)14-6-2-1-3-7-14/h1-13H/b12-10+

InChI Key

PCXWZSIWRKRVQC-ZRDIBKRKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.